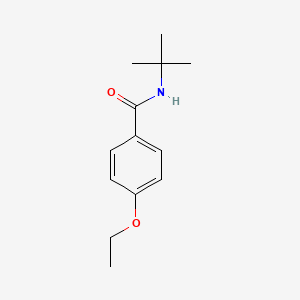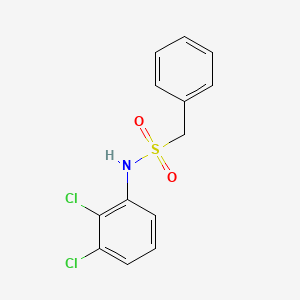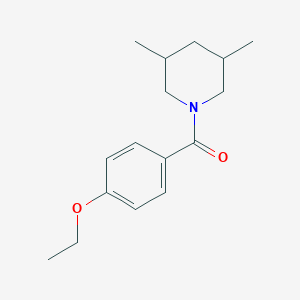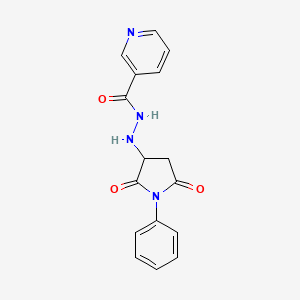
N-tert-butyl-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-4-ethoxybenzamide is an organic compound with the molecular formula C13H19NO2 It is a benzamide derivative characterized by the presence of a tert-butyl group and an ethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: N-tert-butyl-4-ethoxybenzamide can be synthesized through the Ritter reaction, which involves the reaction of a carbocation precursor (such as tert-butyl alcohol) with nitriles in the presence of a strong acid like sulfuric acid. The reaction typically requires elevated temperatures and a highly ionizing solvent such as acetic acid .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by using catalysts such as aluminum hydrogen sulfate. This catalyst is air-stable, cost-effective, and can be recycled multiple times without significant loss of activity .
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-tert-butyl-4-ethoxybenzamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including its use in the development of drugs for treating various diseases.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- N-tert-butyl-4-aminobenzamide
- N-tert-butyl-4-nitrobenzamide
- N-tert-butyl-4-methoxybenzamide
Comparison: N-tert-butyl-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the ethoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-tert-butyl-4-ethoxybenzamide |
InChI |
InChI=1S/C13H19NO2/c1-5-16-11-8-6-10(7-9-11)12(15)14-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) |
InChI Key |
QMWNCXWMWTUVJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(4-methylbenzyl)benzamide](/img/structure/B11177931.png)
![methyl 1,3-dimethyl-8-oxo-7-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate](/img/structure/B11177932.png)
![dimethyl 2-[2,2,6-trimethyl-1-(pyridin-4-ylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11177955.png)
![2-(1-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11177959.png)


![Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11177974.png)

![methyl 4-{[(4-chloroanilino)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11177985.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11177989.png)
![9-(2-thienyl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one](/img/structure/B11177991.png)

